molecular formula C8H7F2NO2 B1492607 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 2090149-89-4

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No. B1492607
CAS RN: 2090149-89-4
M. Wt: 187.14 g/mol
InChI Key: WFXUSDDFSJAZKV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it might have a ring structure with nitrogen and carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,2-difluoroethanol, can be synthesized by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the aldehyde group can undergo nucleophilic addition reactions, and the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Supramolecular Chemistry

One application involves the synthesis of supramolecular structures, such as high nuclearity {Mn(III)25} barrel-like clusters, which exhibit single-molecule magnetic behavior. These structures are synthesized using related compounds as ligands for the coordination of paramagnetic transition metal ions, leading to novel magnetic materials with potential applications in data storage and quantum computing (Giannopoulos et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of dihydropyridine and related compounds have been explored for their potential as drug delivery systems. For example, the use of a quaternary pyridinium salt delivered in its dihydropyridine prodrug form has been studied for efficient transport through the blood-brain barrier, which is crucial for the development of neuroactive drugs (Bodor et al., 1978).

Organic Synthesis

In the field of organic synthesis, dihydropyridine derivatives have been utilized in novel synthetic pathways. For instance, a methodology for synthesizing α-Formylated N-Heterocycles from inactivated cyclic amines involving oxidative ring contraction demonstrates the versatility of dihydropyridine derivatives in constructing complex organic molecules (Wang et al., 2018).

Fluorescent Materials

Dihydropyridine derivatives are also being investigated for their fluorescence properties, which are relevant to the study of age pigments and the development of fluorescent materials. The structure-fluorescence relationship of these compounds could lead to novel applications in bioimaging and sensors (Kikugawa et al., 1987).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

properties

IUPAC Name

1-(2,2-difluoroethyl)-2-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c9-7(10)4-11-3-1-2-6(5-12)8(11)13/h1-3,5,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXUSDDFSJAZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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